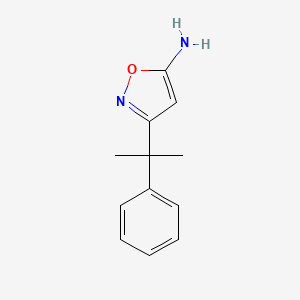

3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-12(2,9-6-4-3-5-7-9)10-8-11(13)15-14-10/h3-8H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQURMMDGAQCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228714-99-4 | |

| Record name | 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine, both ¹H and ¹³C NMR spectra provide crucial data for structural confirmation. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be predicted based on the analysis of structurally similar compounds. organicchemistrydata.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methyl groups of the propan-2-yl moiety are equivalent and would present as a sharp singlet around δ 1.7 ppm. The single proton on the oxazole (B20620) ring is expected to resonate as a singlet further downfield, potentially around δ 5.5-6.0 ppm. The amine protons (-NH₂) at the 5-position of the oxazole ring would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but could be anticipated in the region of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show signals for each unique carbon atom. The quaternary carbon of the propan-2-yl group attached to the phenyl ring would appear around δ 40-45 ppm. The methyl carbons of this group would resonate at approximately δ 25-30 ppm. The carbons of the phenyl ring would generate several signals in the aromatic region (δ 125-145 ppm). The carbons of the isoxazole (B147169) ring are expected at δ 150-170 ppm for the C3 and C5 positions, and around δ 95-100 ppm for the C4 position. youtube.commdpi.com

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2-7.4 (m) |

| Oxazole-H (C4-H) | 5.5-6.0 (s) |

| -NH₂ | 4.5-5.5 (br s) |

| -C(CH₃)₂ | 1.7 (s) |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 & C5 (Oxazole) | 150-170 |

| C (Phenyl) | 125-145 |

| C4 (Oxazole) | 95-100 |

| -C (CH₃)₂ | 40-45 |

| -C(C H₃)₂ | 25-30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine (C₁₂H₁₄N₂O), the exact mass is 202.1106 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would confirm this molecular weight with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 202. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage of the isoxazole ring. Predicted collision cross-section values for different adducts have been calculated, such as [M+H]⁺ at 144.4 Ų and [M+Na]⁺ at 152.5 Ų. uni.lu

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ | 202.1106 |

| [M+H]⁺ | 203.1179 |

| [M+Na]⁺ | 225.0998 |

| [M-CH₃]⁺ | 187 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching of the isoxazole ring is anticipated in the 1650-1550 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring would show bands around 1600 and 1475 cm⁻¹. The C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range for the aromatic amine. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, would be prominent.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3250 (two bands) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch (Isoxazole) | 1650-1550 |

| C=C Stretch (Aromatic) | 1600, 1475 |

| C-N Stretch | 1335-1250 |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine and for separating it from any impurities or byproducts from a reaction mixture. A reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. Detection would most likely be performed using a UV detector, set at a wavelength where the phenyl and isoxazole chromophores absorb strongly, for instance around 254 nm. The purity of the compound would be determined by the percentage area of its corresponding peak in the chromatogram.

| Typical HPLC Parameters | |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at ~254 nm |

| Flow Rate | 1.0 mL/min |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine with the molecular formula C₁₂H₁₄N₂O, the theoretical elemental composition can be calculated. uni.lu Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's elemental composition and purity. mdpi.com

| Elemental Analysis Data | | | :--- | :--- | :--- | | Element | Molecular Formula | Theoretical % | | Carbon (C) | C₁₂H₁₄N₂O | 71.26 | | Hydrogen (H) | C₁₂H₁₄N₂O | 6.98 | | Nitrogen (N) | C₁₂H₁₄N₂O | 13.85 | | Oxygen (O) | C₁₂H₁₄N₂O | 7.91 |

Computational and Theoretical Investigations of 3 2 Phenylpropan 2 Yl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO Energies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. researchgate.netijsr.net These calculations provide optimized molecular geometry and insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov For 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine, the HOMO is expected to be localized around the electron-rich amine group and the oxazole (B20620) ring, while the LUMO would likely be distributed across the phenyl ring and the heterocyclic system. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, can precisely determine these energies and other quantum chemical parameters. researchgate.netresearchgate.net

Table 1: Predicted Quantum Chemical Parameters for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine Note: These are representative values based on DFT calculations for structurally similar aromatic and heterocyclic amine compounds, as specific experimental or published computational data for this exact molecule is not widely available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and stability. scirp.org |

| Dipole Moment | ~ 2.0 - 3.5 D | Measures the polarity of the molecule. scirp.org |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.comnih.gov For 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine, docking studies would involve screening it against various protein targets known to interact with oxazole-containing compounds, such as kinases or demethylases. mdpi.comresearchgate.net

The process calculates a binding affinity or score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Key interactions often include hydrogen bonds (e.g., with the amine group or oxazole nitrogens), hydrophobic interactions (with the phenyl and propan-2-yl groups), and pi-stacking. nih.govmdpi.com

Table 2: Hypothetical Molecular Docking Results for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine Note: This table is illustrative, showing potential interactions with a representative enzyme target, such as a protein kinase, based on studies of similar heterocyclic compounds.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase (e.g., FLT3) | -8.5 | Lys644, Leu818, Phe830 | Hydrogen bond with amine, pi-alkyl with phenyl ring. mdpi.com |

| Cytochrome P450 Enzyme (e.g., CYP51) | -7.9 | Cys449, Tyr132 | Hydrophobic interactions, pi-stacking. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the analysis of conformational changes, complex stability, and the dynamics of binding. researchgate.net

For 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine docked into a target protein, an MD simulation would reveal the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD profile over the simulation time (typically nanoseconds to microseconds) suggests a stable binding complex. researchgate.netdergipark.org.tr Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid upon binding. dergipark.org.tr

In Silico Prediction of Pharmacokinetic Profiles and Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

The success of a drug candidate depends heavily on its pharmacokinetic (ADME) properties. biorxiv.org In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov Predictions for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine would include its solubility, permeability, potential to cross the blood-brain barrier (BBB), and interaction with metabolic enzymes like the cytochrome P450 family. researchgate.net

Many predictive models are based on established principles like Lipinski's Rule of Five, which suggests that drug-like compounds generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 3: Predicted ADME Properties for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine Note: These values are predicted using standard computational ADME models and databases such as PubChem.

| ADME Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 202.26 g/mol | Complies with Lipinski's Rule. |

| XlogP | 2.9 uni.lu | Indicates good lipophilicity for membrane permeability; complies with Lipinski's Rule. uni.lu |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule. |

| Hydrogen Bond Acceptors | 3 (from N, O in ring and -NH2) | Complies with Lipinski's Rule. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good oral bioavailability. jcchems.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | May have potential for CNS activity. researchgate.net |

Theoretical Insights into Synthetic Reaction Mechanisms and Pathways for Oxazole Formation

Computational chemistry can be used to model reaction mechanisms, providing insights into transition states, reaction energies, and potential pathways. The synthesis of the 1,2-oxazole (isoxazole) ring is a well-established area of organic chemistry. tandfonline.comresearchgate.net Theoretical studies can elucidate the most favorable pathway for the formation of the 3-substituted-1,2-oxazol-5-amine core of the title compound.

A common route involves the reaction of a β-keto nitrile or a related precursor with hydroxylamine. researchgate.net Computational modeling of this reaction for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine would involve mapping the potential energy surface for the cyclization and dehydration steps. This allows for the identification of the rate-determining step and can help optimize reaction conditions by predicting the effect of different catalysts or solvents. organic-chemistry.org

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Sites

The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools derived from quantum chemical calculations that help predict molecular reactivity. nih.govresearchgate.net

The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine, the MEP would show negative potential around the oxazole oxygen and nitrogen atoms and the amine group, highlighting these as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. semanticscholar.orgd-nb.info They are used to identify which atoms are most likely to act as nucleophiles or electrophiles. researchgate.netsemanticscholar.org Analysis of the Fukui functions would pinpoint the amine nitrogen and specific carbons in the aromatic rings as the most reactive sites, which aligns with the qualitative predictions from the MEP map. researchgate.net

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Key Pharmacophores and Structural Motifs Governing Activity in 1,2-Oxazole Derivatives

The 1,2-oxazole (isoxazole) ring is a prominent structural motif in medicinal chemistry, recognized for its versatile chemical properties and ability to engage in various non-covalent interactions with biological targets. These interactions include hydrogen bonding, π–π stacking, and hydrophobic and van der Waals forces, which are crucial for molecular recognition and biological activity. The isoxazole (B147169) nucleus is a key component in numerous clinically approved drugs, highlighting its role as a privileged scaffold.

Key pharmacophoric features often identified in bioactive 1,2-oxazole derivatives include:

The Heterocyclic Ring: The 1,2-oxazole ring itself, with its distinct arrangement of nitrogen and oxygen atoms, serves as a central scaffold. The nitrogen atom can act as a hydrogen bond acceptor, a property crucial for binding to many enzymes and receptors. The ring's aromaticity allows it to participate in π-stacking interactions with aromatic residues in protein binding sites.

Substituents at C3 and C5: The substituents at the 3- and 5-positions of the isoxazole ring are critical determinants of activity and selectivity. Aryl groups at these positions are common and often engage in hydrophobic and aromatic interactions within the target's binding pocket.

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is a recurring feature in active 1,2-oxazole derivatives. For instance, the amino group in 1,2-oxazol-5-amines is a potent hydrogen bond donor, which can be vital for anchoring the ligand to its biological target.

Studies have shown that the isoxazole ring can act as a bioisostere for other chemical groups, such as thiazole (B1198619) or amide moieties, allowing for the fine-tuning of a molecule's physicochemical properties, including solubility and metabolic stability, without losing essential binding interactions.

Impact of Substituent Effects on the 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine Scaffold

Key influences of this moiety include:

Hydrophobic Interactions: The phenyl ring and the isopropyl group are inherently hydrophobic. This allows them to fit into and interact favorably with non-polar, hydrophobic pockets within a protein's binding site. Such interactions are often a primary driver for binding affinity, as displacing ordered water molecules from these pockets is energetically favorable.

Van der Waals Contacts: The size and shape of the phenylpropan-2-yl group enable extensive van der Waals contacts with amino acid residues of a target protein, enhancing the stability of the ligand-protein complex.

Steric Effects: The bulkiness of this substituent can serve as a "conformational anchor," restricting the rotational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. Conversely, its size can also introduce steric hindrance, preventing the molecule from fitting into certain binding sites and thus contributing to its selectivity profile.

π-Stacking Interactions: The phenyl ring component can engage in π-π stacking or CH-π interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan within the binding site, further stabilizing the bound complex.

The strategic placement of a large hydrophobic group like 2-phenylpropan-2-yl is a common design element for achieving high potency in enzyme inhibitors and receptor antagonists.

Modifications to the core 1,2-oxazole ring and the 5-amino group can dramatically alter the pharmacological properties of the parent compound.

Substitutions on the Oxazole (B20620) Ring:

C4-Position: The C4 position of the oxazole ring is often a site for substitution to modulate electronic properties and explore additional binding interactions. Introducing small alkyl or halogen substituents can influence the electron density of the ring system and create new contact points with a biological target. Electrophilic substitution on the oxazole ring generally occurs at the C5 position, but the presence of an activating group can direct it to C4.

Substitutions on the 5-Amino Group:

The primary amino group at the C5 position is a key functional group, likely acting as a crucial hydrogen bond donor.

N-Alkylation or N-Acylation: Modifying this group through alkylation or acylation would change its hydrogen bonding capability. Converting the primary amine (-NH₂) to a secondary amine (-NHR) or a tertiary amine (-NR₂) reduces the number of hydrogen bond donor sites, which can decrease binding affinity if those interactions are critical. However, the added substituent (R group) could potentially access a new pocket in the binding site, leading to an increase in activity.

Bioisosteric Replacement: Replacing the amino group with other hydrogen-bonding moieties, such as a hydroxyl group or a small amide, can help probe the specific requirements of the receptor site and improve properties like metabolic stability or membrane permeability.

The table below summarizes the general pharmacological consequences of substitutions on a 1,2-oxazole-5-amine scaffold based on established principles for this class of compounds.

| Position | Type of Substitution | Potential Pharmacological Consequence | Reference |

| C4 | Small Alkyl Group | May increase hydrophobic interactions; can influence ring electronics. | |

| C4 | Halogen (e.g., Cl, F) | Alters electronic distribution; may form halogen bonds; can block metabolism. | |

| 5-Amino | N-Alkylation | Reduces H-bond donor capacity; added group may access new binding pockets. | |

| 5-Amino | N-Acylation | Converts H-bond donor to acceptor; increases steric bulk. |

QSAR Model Development and Validation for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. For 1,2-oxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These models provide detailed insights into the steric, electrostatic, and hydrophobic fields around the molecules that are crucial for activity.

The development of a robust QSAR model typically involves these steps:

Dataset Selection: A series of structurally related 1,2-oxazole derivatives with experimentally determined biological activities is compiled.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common substructure, such as the 1,2-oxazole core.

Descriptor Calculation: Molecular field descriptors (e.g., steric and electrostatic fields for CoMFA) are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to derive a mathematical relationship between the descriptors and the biological activity.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a set of molecules not used in model training (yielding a predictive r² value).

A statistically significant QSAR model is characterized by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q² > 0.5), and a high F-test value. The resulting contour maps from the analysis visualize regions where modifications to the structure would likely enhance or diminish activity. For example, a map might show that bulky, electropositive substituents are favored in one region, while small, electronegative groups are preferred in another.

Preclinical Biological Investigations and Mechanistic Studies of 1,2 Oxazol 5 Amine Derivatives

In Vitro Screening Methodologies for Preclinical Biological Activities

Preclinical evaluation of 1,2-oxazol-5-amine derivatives involves a range of standardized in vitro assays to determine their biological effects. These methodologies are crucial for identifying promising lead compounds for further development. The screening process typically begins with assessing the compound's activity against specific biological targets, such as microbial cells, cancer cell lines, or viral models, followed by more in-depth studies to understand their mechanism of action.

Antimicrobial and Antibiofilm Efficacy Assessments

The antimicrobial potential of oxazole (B20620) derivatives is commonly evaluated using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC). nih.govnih.gov These assays measure the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov A variety of pathogenic bacteria and fungi are used for this screening, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species like Candida albicans and Aspergillus niger. nih.govresearchgate.netnih.gov Some studies have also assessed antibiofilm capabilities, which are critical for addressing persistent infections. The results from these screenings indicate that certain oxazole derivatives possess potent and sometimes broad-spectrum antimicrobial activity. nih.gov For instance, a series of 5(4H)-oxazolone-based sulfonamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound/Derivative | Target Microorganism | Assay Method | Result (MIC) | Reference |

| Compound 3 (3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative) | Staphylococcus aureus | Tube Dilution | 14.8 µM | nih.gov |

| Compound 3 (3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative) | Escherichia coli | Tube Dilution | 14.8 µM | nih.gov |

| Compound 8 (3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative) | Bacillus subtilis | Tube Dilution | 17.5 µM | nih.gov |

| Compound 9h (5(4H)-oxazolone-based sulfonamide) | Aspergillus niger | Broth Microdilution | 4 µg/mL | nih.gov |

| Compound 9h (5(4H)-oxazolone-based sulfonamide) | Candida albicans | Broth Microdilution | 2 µg/mL | nih.gov |

| Compound 11 (Benzoxazepine derivative) | Gram-positive & Gram-negative bacteria | Disk Diffusion | Limited zone of inhibition | scielo.br |

Antitumor and Antiproliferative Evaluations in Cell Lines

The antitumor properties of 1,2-oxazol-5-amine derivatives are extensively studied using a panel of human cancer cell lines. nih.gov Standard methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays, which measure cell viability and proliferation. nih.govmdpi.com These assays are used to calculate the IC50 value, the concentration of the compound required to inhibit cell growth by 50%. nih.gov Cell lines commonly used for these evaluations include those from breast cancer (MCF7, MDA-MB-468), colorectal carcinoma (HCT116, HT29), liver cancer (HepG2), and melanoma (B16-F10). nih.govnih.govnih.govnih.govresearchgate.net Studies have identified several oxazole derivatives with potent cytotoxic effects against cancer cells, sometimes with selectivity compared to normal cells. nih.govnih.govnih.gov For example, a novel oxazol-5-one derivative containing a chiral trifluoromethyl and isoxazole (B147169) moiety, compound 5t , was found to be highly effective against HepG2 liver cancer cells. nih.gov Similarly, certain N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine derivatives have shown dose-dependent growth inhibition of B16-F10 melanoma cells. nih.gov

Table 2: Antiproliferative Activity of Selected Oxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Method | Result (IC50 / CC50) | Reference |

| Compound 5t (Oxazol-5-one derivative) | HepG2 (Liver) | Not Specified | 1.8 µM | nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | B16-F10 (Melanoma) | MTT | 50.99 µM | nih.gov |

| Compound 14 (3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative) | HCT116 (Colorectal) | SRB | 71.8 µM | nih.gov |

| Compound 6 (3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative) | MCF7 (Breast) | SRB | 74.1 µM | nih.gov |

| Compound 3g (Oxazolo[5,4-d]pyrimidine derivative) | HT29 (Colon) | Not Specified | 58.4 µM | nih.gov |

| Compound 2 (4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide) | HOP-92 (Lung) | Not Specified | 4.56 µM | researchgate.net |

Antiviral Activity Studies in Cellular Models

The evaluation of antiviral activity for 1,2-oxazol-5-amine derivatives is conducted in cellular models where host cells are infected with a specific virus. nih.gov Common viruses targeted in these studies include Hepatitis C Virus (HCV), Coxsackie virus (CVB3, CVB6), and Human Cytomegalovirus (HCMV). nih.govnih.gov The efficacy of the compounds is typically assessed by measuring the reduction in viral replication or the inhibition of the virus-induced cytopathic effect (CPE). nih.gov From these measurements, the 50% effective concentration (EC50) is calculated. For example, a series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated against HCV and Coxsackie viruses, with several compounds showing potent activity at low micromolar concentrations. nih.gov In studies against HCMV, researchers use plaque reduction assays to quantify the inhibition of viral spread. nih.govmdpi.com

Table 3: Antiviral Activity of Selected Oxazole Derivatives

| Compound/Derivative | Target Virus | Cellular Model | Result (IC50 / EC50) | Reference |

| Compound 17a1 ((5-oxazolyl)phenyl amine) | Hepatitis C Virus (HCV) | Huh7.5 cells | 0.28-0.92 µM | nih.gov |

| Compound 17a4 ((5-oxazolyl)phenyl amine) | Hepatitis C Virus (HCV) | Huh7.5 cells | 0.28-0.92 µM | nih.gov |

| Compound 17b1 ((5-oxazolyl)phenyl amine) | Coxsackie B3 (CVB3) | Not Specified | < 2.0 µM | nih.gov |

| Compound 17g3 ((5-oxazolyl)phenyl amine) | Coxsackie B6 (CVB6) | Not Specified | < 2.0 µM | nih.gov |

| Compound 1 (Oxazole derivative) | Human Cytomegalovirus (HCMV) | Not Specified | Higher than Ganciclovir (0.57 µM) | nih.gov |

| Compound 3g (Benzo-heterocyclic amine) | Influenza A, HCV, Cox B3, HBV | Not Specified | 0.71–34.87 μM | nih.gov |

Anti-inflammatory and Analgesic Properties in Preclinical Models

The anti-inflammatory potential of oxazole derivatives is investigated through both in vitro and in vivo preclinical models. In vitro assays often focus on the compound's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov Another common in vitro model involves using macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response; the efficacy of the test compound is then measured by its ability to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govmdpi.com In vivo assessments, such as the carrageenan-induced paw edema model in rodents, are used to evaluate the compound's ability to reduce acute inflammation. nih.gov Some oxazole and imidazolone (B8795221) derivatives have demonstrated significant anti-inflammatory activity, comparable to reference drugs like celecoxib, along with promising gastric safety profiles. nih.gov

Enzyme Inhibition Studies (e.g., Prolyl Oligopeptidase (PREP), Glutathione S-Transferase Omega 1 (GSTO1), Kinases)

The biological activities of 1,2-oxazol-5-amine derivatives are often rooted in their ability to inhibit specific enzymes. A key area of investigation is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. For instance, some oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified through in silico analysis as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov As mentioned previously, inhibition of COX-1 and COX-2 is a primary mechanism for anti-inflammatory action. nih.gov More recent and targeted investigations have used advanced techniques to identify novel enzyme targets. For example, liquid chromatography tandem-mass spectrometry was used to identify peroxiredoxin 1 (PRDX1) as the molecular target for an antitumor oxazol-5-one derivative, with subsequent assays confirming the inhibition of its enzymatic activity. nih.gov The amine group at the 5-position of the oxazole ring is noted to enhance the potential for hydrogen bonding with enzymes, which may contribute to the inhibitory activity of these compounds. evitachem.com

Mechanistic Investigations of Biological Action

Understanding the molecular mechanism of action is critical to optimizing the therapeutic potential of 1,2-oxazol-5-amine derivatives. For compounds exhibiting antitumor activity, mechanistic studies often explore the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. The potent oxazol-5-one derivative 5t , for instance, was found to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger apoptosis in liver cancer cells. nih.gov Its mechanism was further pinpointed to the direct binding and inhibition of the enzyme peroxiredoxin 1 (PRDX1). nih.gov In other cases, the antitumor effect is achieved through different pathways; for example, some 1,2,4-oxadiazole (B8745197) derivatives induce necrosis in melanoma cells and modulate immune responses by polarizing macrophages towards an antitumor M1 phenotype. nih.gov

In the context of antiviral activity, molecular docking studies have been employed to predict the interaction between oxazole derivatives and viral enzymes. This computational approach suggested that the most promising biotarget for certain active compounds against Human Cytomegalovirus (HCMV) is the viral DNA polymerase. nih.gov The predicted binding was stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov For anti-inflammatory derivatives, the primary mechanism investigated is the selective inhibition of COX enzymes, particularly COX-2, which is responsible for mediating inflammation and pain. nih.gov

Molecular Target Identification and Validation in Biochemical Pathways

No studies have been published that identify or validate specific molecular targets for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine within any biochemical pathway.

Cellular Pathway Modulation Studies (e.g., protein-protein interactions, signaling pathways)

There is no available research on the modulation of cellular pathways, such as protein-protein interactions or signaling cascades, by 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine.

Biochemical Assays for Efficacy and Selectivity Profiling

Data from biochemical assays designed to profile the efficacy and selectivity of 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine against any biological target are not present in the current scientific literature.

In Vivo Preclinical Models for Efficacy Evaluation

The efficacy of 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine has not been evaluated in any published in vivo preclinical models.

Assessment in Established Rodent Disease Models (e.g., α-Synuclein mouse models, neuropathic pain models)

There are no records of 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine being assessed in established rodent models for any disease state.

Pharmacodynamic Endpoints in Preclinical Efficacy Studies

As no preclinical efficacy studies have been published, there is no information regarding the pharmacodynamic endpoints for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine.

Future Directions and Emerging Research Avenues for 3 2 Phenylpropan 2 Yl 1,2 Oxazol 5 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses. researchgate.netnih.gov However, the future of synthesizing 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine and its analogs lies in the adoption of greener and more efficient methodologies. Modern approaches aim to reduce the use of hazardous reagents, minimize energy consumption, and improve reaction yields and purity. researchgate.netijpsonline.com

Emerging sustainable strategies applicable to this scaffold include:

Electrochemical Synthesis : A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition offers a green alternative for oxazole synthesis, avoiding transition metals and toxic oxidants while using abundant carboxylic acids as starting materials. rsc.org

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as an eco-friendly technique that enhances reaction efficiency, reduces energy use, and improves yields for isoxazole (B147169) synthesis. mdpi.com This method can shorten reaction times significantly and often allows for the use of green solvents like water. mdpi.com

Microwave-Assisted Synthesis : This technique can accelerate reaction rates, leading to higher yields and purity of oxazole derivatives compared to conventional heating methods. researchgate.net

Novel Catalytic Systems : Research into photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines presents a sustainable, metal-free method for preparing substituted oxazoles. organic-chemistry.org Similarly, the use of ionic liquids as reusable solvents in reactions like the van Leusen oxazole synthesis is a promising green approach. nih.govorganic-chemistry.org

These innovative synthetic routes offer pathways to produce 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine and its derivatives more efficiently and sustainably, facilitating broader research and development.

Advanced Ligand Design and Optimization Strategies for Enhanced Potency and Selectivity

The 2-aminooxazole core is a versatile scaffold that allows for systematic structural modifications to enhance biological activity and selectivity. nih.gov For 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine, future ligand design strategies will focus on comprehensive structure-activity relationship (SAR) studies to understand how different functional groups influence target binding and pharmacokinetic properties. benthamdirect.comnih.gov

Key optimization strategies include:

Isosteric and Bioisosteric Replacements : The 2-aminooxazole nucleus can be considered a bioisostere of the more widely studied 2-aminothiazole (B372263) scaffold. nih.gov Comparative studies between these two cores have shown that the oxazole structure can maintain or even improve antitubercular activity and key physicochemical properties like metabolic stability. nih.gov

Substitution on the Phenyl Ring : Modifying the phenyl group with various substituents (e.g., electron-donating or electron-withdrawing groups) can significantly impact potency and target selectivity, a common strategy in optimizing coumarin- and benzoxazole-based inhibitors. nih.govmdpi.com

Scaffold Hopping and Hybridization : Combining the oxazole core with other pharmacophores is a proven strategy for developing novel drugs with enhanced efficacy. benthamdirect.comnih.gov Designing hybrid molecules that incorporate the 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine scaffold could lead to compounds with novel mechanisms of action.

A systematic SAR exploration will be crucial for rationally designing next-generation analogs with improved potency against specific biological targets. benthamdirect.comnih.gov

Integrated Computational and Experimental Workflows for Accelerated Discovery

The integration of computational chemistry with experimental validation offers a powerful, accelerated path for drug discovery. acs.orgnih.gov This synergistic approach can be instrumental in exploring the therapeutic potential of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine derivatives. mdpi.com Such workflows typically involve a cycle of computational prediction followed by experimental confirmation.

A model workflow would include:

Virtual Screening and Library Design : Starting with the lead structure of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine, large virtual libraries of derivatives can be created and screened against known biological targets using techniques like molecular docking. nih.govco-ac.com

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed based on initial experimental data to predict the activity of new, untested compounds, helping to prioritize synthesis. nih.gov

Prioritization and Synthesis : The most promising candidates identified through computational analysis are then synthesized using efficient chemical methods. nih.gov

Experimental Validation : The synthesized compounds undergo in vitro testing to validate the computational predictions and provide data for the next round of design and optimization. acs.orgnih.gov

This iterative cycle of design, prediction, synthesis, and testing significantly increases the efficiency of the drug discovery process, reducing the time and resources required to identify potent and selective drug candidates. nih.gov

Development of Chemical Probes for In-Depth Biological System Interrogation

To fully understand the mechanism of action of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine, it is essential to identify its molecular targets within biological systems. The development of chemical probes derived from this scaffold is a key future direction. These probes are specialized molecules designed to interact with specific targets and can be used to visualize, isolate, and identify binding partners.

Probe development would involve modifying the parent compound by incorporating:

A reporter tag , such as a fluorescent dye or a biotin (B1667282) molecule, for detection and purification.

A photo-reactive group for covalently linking the probe to its biological target upon UV irradiation, facilitating target identification.

By using such probes in cell-based assays, researchers can elucidate the specific proteins or pathways modulated by this class of compounds. This knowledge is invaluable for validating the therapeutic hypothesis and understanding the molecular basis of the compound's biological effects.

Broader Preclinical Therapeutic Potential and Applications Beyond Current Scope

The oxazole and isoxazole nuclei are present in compounds with a vast range of pharmacological activities. tandfonline.comresearchgate.netresearchgate.net While the specific therapeutic applications of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine are not yet defined, the broader family of related compounds suggests significant untapped potential. Future research should focus on screening this compound and its derivatives against a wide array of diseases.

Potential therapeutic areas for exploration include:

Oncology : Oxazole derivatives have shown potent anticancer activity by inhibiting various targets, including protein kinases, tubulin, and STAT3. benthamdirect.comnih.govresearchgate.net

Infectious Diseases : The scaffold is found in compounds with antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netnih.gov There is a particular opportunity in developing agents against multidrug-resistant pathogens. nih.gov

Inflammatory Diseases : Molecules like oxaprozin (B1677843) demonstrate the anti-inflammatory potential of the oxazole core. tandfonline.com

Neurological Disorders : Certain oxazole derivatives have been investigated as antagonists for receptors involved in pain and neuro-inflammation, such as TRPA1 and TRPV1. nih.gov

A comprehensive preclinical evaluation will be necessary to identify the most promising therapeutic avenues for this specific chemical series.

Challenges and Opportunities in Oxazole Derivative Research

Despite the promise of oxazole-containing compounds, their development is not without challenges. Key hurdles include achieving regioselectivity during synthesis, overcoming potential toxicity, and tackling the emergence of drug resistance in infectious disease and oncology applications. benthamdirect.comnih.gov Many newly developed compounds fail to advance to clinical trials due to poor pharmacokinetic properties. nih.gov

However, the opportunities are substantial. The oxazole ring is a bioisosterically versatile and synthetically accessible scaffold that can interact with a wide range of biological targets through various non-covalent interactions. tandfonline.comnih.govijpsonline.com Its status as a privileged scaffold in medicinal chemistry ensures continued interest and innovation. nih.govresearchgate.net The future development of 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine and its analogs, guided by green chemistry, computational design, and broad biological screening, holds the potential to deliver novel and effective therapeutic agents for a variety of human diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine, followed by substitution reactions. Key reagents include β-keto esters (e.g., ethyl 2-phenylpropanoate) and hydroxylamine hydrochloride. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalytic bases (e.g., triethylamine). Continuous flow reactors are recommended for scale-up to ensure consistent yields .

Q. How can NMR and mass spectrometry be used to confirm the structure of 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine?

- Methodological Answer :

- 1H NMR : Look for singlet peaks corresponding to the gem-dimethyl group (~1.6 ppm) and aromatic protons (7.2–7.5 ppm). The oxazole ring protons (C5-H) appear as a singlet at ~6.2 ppm.

- 13C NMR : The oxazole carbons (C2 and C4) resonate at ~160–165 ppm.

- HRMS : Calculate the exact mass (C₁₂H₁₅N₂O: 209.1189 g/mol) and compare with experimental data. Use ESI+ mode for ionization .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

- Methodological Answer : The compound is lipophilic due to the 2-phenylpropan-2-yl group, with low solubility in water (<0.1 mg/mL). Use DMSO or ethanol for stock solutions. Stability tests under UV light and varying pH (4–9) show degradation <5% over 24 hours. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine analogs be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate results with dose-response curves. Cross-validate via orthogonal assays (e.g., time-kill kinetics) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). Apply density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How can regioselectivity challenges in modifying the oxazole ring be addressed?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control substitution at C5. For electrophilic substitution, employ Lewis acids (e.g., AlCl₃) to activate specific positions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Use OECD 307 guidelines to assess biodegradation in soil: incubate compound (10 ppm) with loamy soil at 25°C for 28 days. Quantify degradation via LC-MS/MS. For photolysis studies, expose aqueous solutions to UV light (λ = 254 nm) and monitor half-life .

Data Analysis & Interpretation

Q. How should researchers interpret contradictory results in reaction yields reported for similar oxazole derivatives?

- Methodological Answer : Yield discrepancies (e.g., 60% vs. 85%) may stem from purification methods (e.g., column chromatography vs. recrystallization) or reagent purity. Replicate reactions using identical grades of solvents/reagents. Perform statistical analysis (ANOVA) to identify significant variables .

Q. What are the best practices for validating the purity of synthesized batches?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (purity >98%). Use elemental analysis (C, H, N) to confirm stoichiometry. For trace impurities, employ LC-HRMS in MSE mode .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.